molecular formula C13H20O2 B14842806 2-Tert-butoxy-6-isopropylphenol

2-Tert-butoxy-6-isopropylphenol

Cat. No.: B14842806
M. Wt: 208.30 g/mol
InChI Key: SVWLRORMKDRUHZ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-isopropylphenol is an organic compound with the molecular formula C13H20O It is a phenolic compound characterized by the presence of tert-butoxy and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-6-isopropylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Tert-butoxy-6-isopropylphenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Tert-butoxy-6-isopropylphenol can be compared with other similar phenolic compounds, such as:

  • 2-Tert-butyl-6-methylphenol
  • 2-Tert-butyl-4-methylphenol
  • 2-Tert-butyl-6-isopropylphenol

These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-6-propan-2-ylphenol

InChI

InChI=1S/C13H20O2/c1-9(2)10-7-6-8-11(12(10)14)15-13(3,4)5/h6-9,14H,1-5H3

InChI Key

SVWLRORMKDRUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC(C)(C)C)O

Origin of Product

United States

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